N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-22(23-12-15-6-7-20-21(10-15)30-14-29-20)18-11-19(16-4-2-1-3-5-16)25(24-18)17-8-9-31(27,28)13-17/h1-7,10-11,17H,8-9,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALVZMSSCVOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a benzo[d][1,3]dioxole moiety, and a tetrahydrothiophene ring. Its molecular formula is with a molecular weight of approximately 364.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The detailed synthetic pathways often utilize starting materials such as benzodioxole derivatives and thiophene compounds to construct the desired pyrazole framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-pyrazoles have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds range from 31.25 to 62.5 µg/mL against fungal strains like Aspergillus niger .
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 10a | E. coli | 62.5 | Moderate |
| 10g | A. niger | 31.25 | Good |
| 10l | S. aureus | 62.5 | Moderate |
Anti-inflammatory Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-pyrazoles have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-pyrazoles is attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : They might act as ligands for various receptors involved in inflammation and cancer progression.
- Oxidative Stress Induction : Some derivatives have been shown to increase oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A series of case studies have been conducted on similar pyrazole derivatives to evaluate their pharmacological profiles:
- Study on Antimicrobial Efficacy : A study demonstrated that a closely related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Another study reported that specific pyrazole derivatives reduced inflammation markers in animal models of arthritis.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the pyrazole structure exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives possess antibacterial and antifungal properties against various pathogens. The mechanism is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis .
Anticancer Activity
Pyrazole derivatives have been identified as potential anticancer agents. The structural modifications introduced by the benzo[d][1,3]dioxole and tetrahydrothiophene groups may enhance their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptotic pathways .
Anti-inflammatory Effects
Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide have shown anti-inflammatory properties in preclinical models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .
Case Studies
Several studies have highlighted the efficacy of pyrazole-based compounds in various therapeutic areas:
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step routes involving: (i) Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones to form the pyrazole core, as described for analogous pyrazole-carboxamides . (ii) Functionalization : Introducing the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) . (iii) Benzodioxole Incorporation : Alkylation or reductive amination using benzodioxole-5-carbaldehyde derivatives . Key intermediates should be purified via column chromatography and characterized by NMR and HPLC (>95% purity) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the pyrazole ring and substituent positions.
- HPLC-MS : To assess purity and verify molecular weight.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related pyrazole derivatives .
- Elemental Analysis : To validate stoichiometry, especially for novel intermediates .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize targets based on structural analogs (e.g., anticonvulsant activity for benzodioxole-containing pyrazoles ).
- Dose-Response Studies : Use cell-based models (e.g., neuronal hyperexcitability assays) with IC₅₀/EC₅₀ calculations.
- Control Compounds : Include structurally related derivatives to establish baseline activity .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) elucidate the mechanism of action of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry using Gaussian or ORCA software to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GABA receptors or ion channels) based on structural homology with active pyrazoles .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. What strategies resolve contradictory data in SAR studies for pyrazole-carboxamide derivatives?
- Methodological Answer :
- Orthogonal Assays : Re-test conflicting compounds in parallel assays (e.g., electrophysiology vs. radioligand binding) to rule out assay-specific artifacts.
- Metabolic Stability Checks : Use liver microsome assays to identify if discrepancies arise from rapid degradation .
- Crystallographic Validation : Compare bound vs. unbound ligand conformations to confirm binding modes .
Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve yield and safety .
- DoE (Design of Experiments) : Use statistical models to optimize solvent ratios, temperature, and catalyst loading .
- Membrane Separation : Apply nanofiltration for efficient purification of intermediates, reducing solvent waste .
Q. What are the challenges in correlating in silico predictions with experimental results for this compound?
- Methodological Answer :
- Force Field Limitations : Address inaccuracies in ligand parameterization by refining partial charges via RESP fitting .
- Solvent Effects : Include explicit solvent molecules in docking simulations to account for hydrophobic interactions .
- Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
